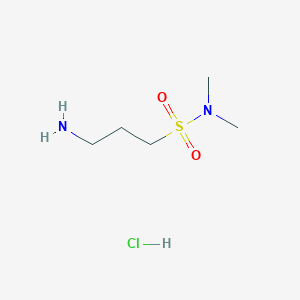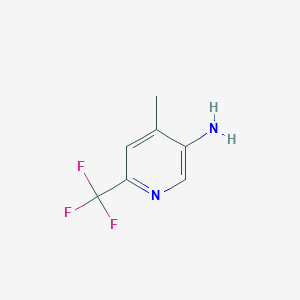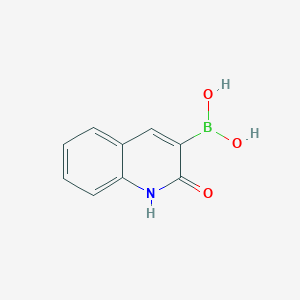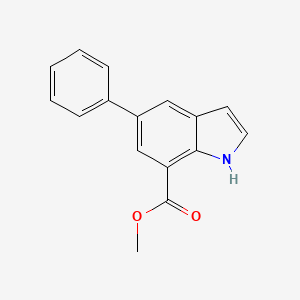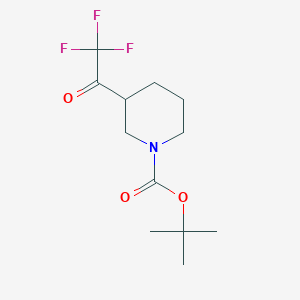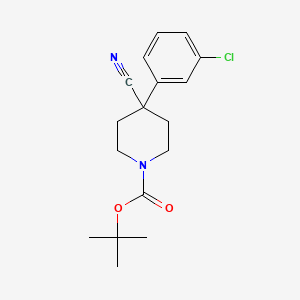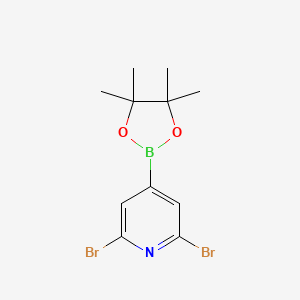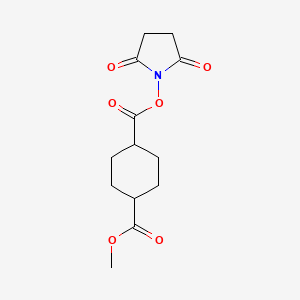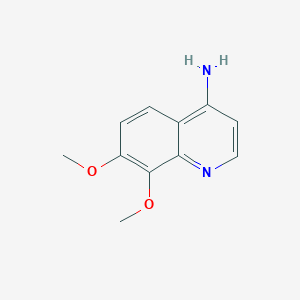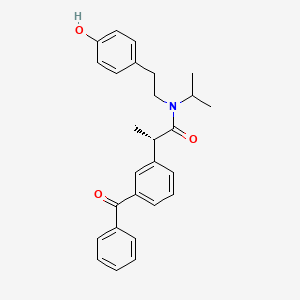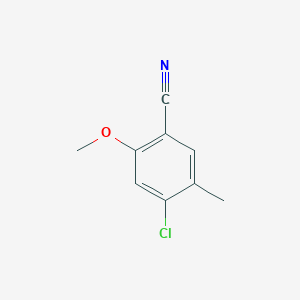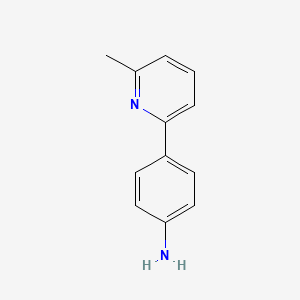
4-(6-甲基-2-吡啶基)苯胺
描述
4-(6-Methyl-2-Pyridyl)aniline is a chemical compound with the CAS number 1187168-53-1 . .
Synthesis Analysis
The synthesis of 4-(6-Methyl-2-Pyridyl)aniline involves a condensation reaction between 2-aminopicoline and diethyl ethoxymethylenemalonate . The Suzuki–Miyaura (SM) cross-coupling reaction is also a key step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 4-(6-Methyl-2-Pyridyl)aniline is planar with a shorter intermolecular stacking distance . The compound crystallizes in the monoclinic space group P2 1 / c (No. 14) with unit cell parameters a = 10.5657 (7) Å, b = 9.1784 (5) Å, c = 14.5681 (7) Å, β = 101.636 (6)°, Z′ = 1 and Z = 4 at 150 K .Chemical Reactions Analysis
4-(6-Methyl-2-Pyridyl)aniline can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学研究应用
Specific Scientific Field
Material Science, Biomedical Engineering, and Electrochemistry .
Summary of the Application
Polyaniline-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . They have widespread application in electrochemical as well as biomedical fields .
Methods of Application or Experimental Procedures
The synthesis strategies of polyaniline-based hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical, and thermal characteristics of these materials . For example, Xu et al. developed hydrogels via copolymerization of 2-vinyl-4, 6-diamino-1,3,5-triazine, 1-vinylimidazole, and polyethylene glycol diacrylate, with post-coating of polyaniline .
Results or Outcomes
These hydrogels have been utilized in sensors, drug delivery, solar energy devices, and energy storage . They were also utilized to support the attachment, proliferation, and differentiation of neural stem cells .
Application 2: Methylation of Anilines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the methylation of anilines . This process is important in organic synthesis, especially for the synthesis of bio-active compounds in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Results or Outcomes
The result of this process is the selective formation of N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Application 3: Synthesis of Functionalized 2,4,6-Triaryl Pyridines and Pyrimidines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Methods of Application or Experimental Procedures
The synthesis is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyridines and pyrimidines .
Application 4: Synthesis of 2,4,6-Triaryl Pyridines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can be used in the synthesis of functionalized 2,4,6-triaryl pyridines .
Methods of Application or Experimental Procedures
The synthesis is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyridines .
Application 5: Synthesis of 2,4,6-Triaryl Pyrimidines
Specific Scientific Field
Summary of the Application
“4-(6-Methyl-2-Pyridyl)aniline” can also be used in the synthesis of functionalized 2,4,6-triaryl pyrimidines .
Methods of Application or Experimental Procedures
Similar to the synthesis of 2,4,6-triaryl pyridines, the synthesis of 2,4,6-triaryl pyrimidines is developed from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Results or Outcomes
The result of this process is the formation of functionalized 2,4,6-triaryl pyrimidines .
安全和危害
属性
IUPAC Name |
4-(6-methylpyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMVBXTZAIBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294158 | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-2-Pyridyl)aniline | |
CAS RN |
1187168-53-1 | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Methyl-2-pyridinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



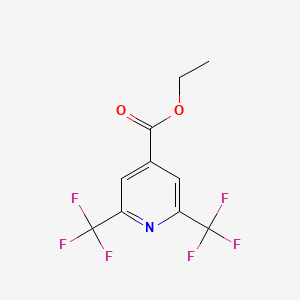
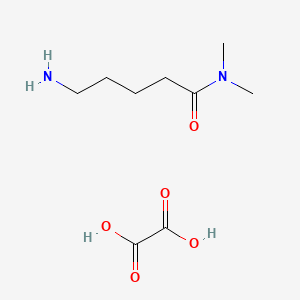
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
